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Compound of Interest

Compound Name: (S)-1-methylpiperidin-3-ol

Cat. No.: B2970837 Get Quote

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds in

pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a

versatile three-dimensional framework for engaging biological targets. However, the

introduction of stereocenters transforms this simple scaffold into a high-value chiral building

block, where stereochemistry dictates efficacy and safety. This guide focuses on a particularly

valuable synthon: (S)-1-methylpiperidin-3-ol. Its defined stereochemistry at the C3 position,

combined with the functionality of a secondary alcohol and a tertiary amine, makes it a

cornerstone intermediate for the synthesis of complex, enantiomerically pure molecules,

particularly in the development of novel therapeutics targeting G-protein coupled receptors.

This document provides researchers, scientists, and drug development professionals with a

technical overview of its properties, state-of-the-art synthesis, analytical validation, and

applications, grounded in field-proven insights.

Physicochemical and Structural Properties
(S)-1-methylpiperidin-3-ol is a chiral organic compound typically supplied as a colorless to

pale yellow liquid or low-melting solid.[1] Its solubility in water and various organic solvents

makes it a versatile reagent in a wide range of reaction conditions.

Chemical Structure
dot graph "chemical_structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node

[shape=plaintext, fontname="Arial"];
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} . Caption: 2D Structure of (S)-1-methylpiperidin-3-ol.

Data Summary Table
Property Value Source

CAS Number 62367-59-3 [2]

Molecular Formula C₆H₁₃NO [2]

Molecular Weight 115.17 g/mol [2]

IUPAC Name (3S)-1-methylpiperidin-3-ol [2]

Synonyms

(S)-3-Hydroxy-1-

methylpiperidine, (S)-1-methyl-

3-piperidinol

[2]

XLogP3 0.1 [2]

Hydrogen Bond Donors 1 [3]

Hydrogen Bond Acceptors 2 [3]

Exact Mass 115.099714038 Da [3]

Asymmetric Synthesis: A Chemo-Enzymatic
Approach
Achieving high enantiomeric purity is paramount for clinical candidates. While classical

resolution of a racemic mixture is possible, modern drug development favors asymmetric

synthesis for its efficiency and atom economy. A highly effective and increasingly adopted

strategy for producing chiral alcohols is biocatalytic asymmetric reduction, which leverages the

exquisite stereoselectivity of enzymes.

Causality of Method Selection: The choice of a ketoreductase (KRED) enzyme-catalyzed

reduction is deliberate. KREDs operate under mild, aqueous conditions, obviating the need for

cryogenic temperatures or pyrophoric metal hydride reagents common in traditional asymmetric

reductions. Most importantly, they can provide exceptionally high enantiomeric excess (ee

>99%), which is a critical quality attribute for an active pharmaceutical ingredient (API)
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intermediate.[4] The following multi-step workflow is a robust pathway to high-purity (S)-1-
methylpiperidin-3-ol.

dot graph "synthesis_workflow" { graph [rankdir="LR", bgcolor="#FFFFFF", fontname="Arial"];

node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge

[color="#4285F4"];

} . Caption: High-level workflow for the asymmetric synthesis.

Detailed Experimental Protocol: Chemo-Enzymatic
Synthesis
This protocol describes a scalable synthesis starting from the commercially available N-Boc-3-

piperidone, which provides a stable substrate for the key enzymatic step.

Part 1: Biocatalytic Reduction of N-Boc-3-piperidone[4]

System Preparation: To a temperature-controlled vessel, add a phosphate buffer solution

(e.g., 100 mM, pH 7.0).

Reagent Addition: Add N-Boc-3-piperidone (1 equivalent). Add D-glucose (e.g., 1.1

equivalents) for cofactor regeneration.

Cofactor & Enzyme: Add NADP⁺ (e.g., 0.001 equivalents) and glucose dehydrogenase

(GDH) for cofactor recycling.

Initiation: Initiate the reaction by adding a suitable ketoreductase enzyme that is selective for

producing the (S)-alcohol. The reaction is typically stirred at a controlled temperature (e.g.,

30 °C).

Expert Insight: The KRED enzyme is the critical component that dictates the

stereochemical outcome. A screening of commercially available KREDs is often performed

at small scale to identify the optimal enzyme for both conversion and enantioselectivity.

Monitoring & Workup: Monitor the reaction by HPLC until the starting material is consumed.

Upon completion, perform a solvent extraction (e.g., with ethyl acetate or methyl tert-butyl
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ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield crude (S)-1-Boc-3-hydroxypiperidine.

Part 2: Deprotection and N-methylation

Boc Deprotection: Dissolve the crude product from Part 1 in a suitable solvent like 1,4-

dioxane or dichloromethane. Add an excess of a strong acid (e.g., 4M HCl in dioxane or

trifluoroacetic acid) and stir at room temperature until TLC or LC-MS analysis confirms the

removal of the Boc group. Concentrate the mixture in vacuo to obtain the crude (S)-piperidin-

3-ol salt.

Reductive Amination (N-methylation):

Dissolve the crude salt in a solvent such as methanol.

Add an aqueous solution of formaldehyde (e.g., 37 wt. %, ~1.2 equivalents).

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or, for a safer and

more scalable process, introduce a hydrogenation catalyst (e.g., Pd/C) and conduct the

reaction under a hydrogen atmosphere.

Expert Insight: The choice of reductive amination conditions is key. Catalytic

hydrogenation is often preferred on a larger scale to avoid the toxicity and quench-related

issues of borohydride reagents.

Final Purification: After reaction completion, filter off the catalyst (if used). Adjust the pH of

the filtrate to be basic (pH > 10) with aqueous NaOH. Extract the product into an organic

solvent (e.g., dichloromethane). Dry the combined organic layers, filter, and concentrate. The

final product can be purified by distillation or column chromatography to yield (S)-1-
methylpiperidin-3-ol.

Analytical Characterization and Quality Control
Confirming the identity and, crucially, the enantiomeric purity of the final compound is a non-

negotiable step in drug development. This requires a combination of spectroscopic and

chromatographic techniques.
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Protocol 1: Structural Elucidation via Spectroscopy
¹H and ¹³C NMR Spectroscopy:

Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or D₂O).

Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field spectrometer (≥400 MHz).

Validation: Confirm the presence of all expected signals, including the N-methyl singlet,

the methine proton at C3, and the complex multiplets of the ring protons. The integration of

the ¹H spectrum should correspond to the 13 protons.

Mass Spectrometry (MS):

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

Analyze using an ESI-MS (Electrospray Ionization Mass Spectrometer).

Validation: Confirm the presence of the correct molecular ion peak [M+H]⁺ at m/z 116.11.

Table of Representative NMR Data (Predicted)

Assignment ¹H Shift (ppm) ¹³C Shift (ppm)

N-CH₃ ~2.3 (s, 3H) ~46.5

H-3 ~3.8 (m, 1H) ~67.0

H-2, H-4, H-5, H-6 1.5 - 3.0 (m, 8H) ~25-60

Protocol 2: Enantiomeric Purity Determination via Chiral
HPLC[4]
This protocol is a self-validating system for quantifying the stereochemical purity of the product.

System & Column: Use an HPLC system equipped with a UV detector. The key component

is a chiral stationary phase column, such as a Chiralpak-IC3 (or similar amylose or cellulose-

based column).
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Mobile Phase Preparation: Prepare an isocratic mobile phase typical for normal-phase chiral

separations, such as a mixture of hexane/isopropanol or hexane/ethanol with a small amount

of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.

Sample Preparation: Prepare a standard of the racemic 1-methylpiperidin-3-ol to establish

the retention times of both the (S) and (R) enantiomers. Prepare a dilute solution of the

synthesized sample at a known concentration (e.g., 1 mg/mL).

Analysis:

Equilibrate the column with the mobile phase until a stable baseline is achieved.

Inject the racemic standard to confirm separation and identify the peaks for the (R) and (S)

enantiomers.

Inject the synthesized sample.

Quantification: Integrate the peak areas for both enantiomers. Calculate the enantiomeric

excess (% ee) using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

Trustworthiness: The method is validated by demonstrating baseline resolution of the two

enantiomers in the racemic standard. For drug development, the % ee should typically be

>99.5%.

Applications in Drug Development: A Scaffold for
Muscarinic Antagonists
(S)-1-methylpiperidin-3-ol is a valuable intermediate for synthesizing antagonists of

muscarinic acetylcholine receptors (mAChRs), particularly the M2 and M3 subtypes.[5][6]

These receptors are involved in regulating the parasympathetic nervous system, and their

antagonists are used to treat conditions like chronic obstructive pulmonary disease (COPD),

overactive bladder, and irritable bowel syndrome.[6][7]

Mechanism of Action & Structural Role: In many muscarinic antagonists, the chiral 3-hydroxy-

piperidine moiety serves two purposes:
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Scaffold: The piperidine ring provides a rigid, three-dimensional structure that correctly

orients larger functional groups toward the binding pocket of the receptor.

Key Interaction: The (S)-hydroxyl group often acts as a critical hydrogen bond donor or

acceptor, forming a specific interaction with an amino acid residue (e.g., asparagine or

tyrosine) in the receptor's active site. This interaction can be essential for high binding affinity

and is stereochemically dependent, meaning the (R)-enantiomer would bind less effectively,

if at all.

dot graph "drug_synthesis_application" { graph [fontname="Arial"]; node [shape=box,

style=rounded, fontcolor="#202124"]; edge [color="#4285F4"];

} . Caption: Role of (S)-1-methylpiperidin-3-ol as a key building block.

Safety and Handling
Based on data for the racemic compound, (S)-1-methylpiperidin-3-ol should be handled with

appropriate care.

GHS Hazard Information

Hazard Code Statement

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

Handling and Storage Protocol
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety glasses with side shields or goggles, and a lab coat.

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical

fume hood, to avoid inhalation of vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents and acids.

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and

place in a sealed container for chemical waste disposal.

First Aid:

Skin Contact: Immediately wash the affected area with plenty of soap and water.

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek medical attention.

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2970837#s-1-methylpiperidin-3-ol-cas-number-
62367-59-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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